molecular formula C23H25NO6S B281465 Methyl 5-{butyryl[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate

Methyl 5-{butyryl[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate

Numéro de catalogue B281465
Poids moléculaire: 443.5 g/mol
Clé InChI: IFAZNZOGEKHRCI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Methyl 5-{butyryl[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate, commonly known as MDL-29951, is a small molecule inhibitor that has been extensively studied for its potential as a therapeutic agent. This compound is known to modulate the activity of certain enzymes and receptors, making it a promising candidate for the treatment of various diseases.

Mécanisme D'action

MDL-29951 acts as a small molecule inhibitor of PDE4 and CXCR3. PDE4 is an enzyme that breaks down cyclic adenosine monophosphate (cAMP), a signaling molecule that plays a role in the inflammatory response. By inhibiting PDE4, MDL-29951 increases the levels of cAMP, which in turn reduces inflammation. CXCR3 is a receptor that is involved in the recruitment of immune cells to sites of inflammation. By inhibiting CXCR3, MDL-29951 reduces the recruitment of immune cells, further reducing inflammation.
Biochemical and Physiological Effects:
MDL-29951 has been shown to have significant anti-inflammatory effects in both in vitro and in vivo models. In animal models of asthma and COPD, MDL-29951 has been shown to reduce airway inflammation and improve lung function. In a rat model of rheumatoid arthritis, MDL-29951 reduced joint inflammation and prevented joint destruction. These effects are thought to be due to the inhibition of PDE4 and CXCR3.

Avantages Et Limitations Des Expériences En Laboratoire

MDL-29951 is a well-studied compound that has been extensively characterized in vitro and in vivo. Its mechanism of action is well understood, and it has been shown to have significant anti-inflammatory effects in animal models of disease. However, like all small molecule inhibitors, MDL-29951 has limitations. It may have off-target effects, and its efficacy and safety in humans have not yet been fully established.

Orientations Futures

There are several potential future directions for research on MDL-29951. One area of interest is its potential use in the treatment of other inflammatory diseases, such as inflammatory bowel disease and psoriasis. Another area of interest is the development of more selective inhibitors of PDE4 and CXCR3, which may have fewer off-target effects. Finally, the safety and efficacy of MDL-29951 in humans needs to be established in clinical trials.

Méthodes De Synthèse

The synthesis of MDL-29951 involves several steps, starting with the reaction of 2-methylbenzofuran-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with N-(2,5-dimethylphenyl)sulfonylbutylamine to form the sulfonyl amide intermediate. Finally, the sulfonyl amide is reacted with methyl-2-bromo-3-oxobutanoate to form the desired product.

Applications De Recherche Scientifique

MDL-29951 has been extensively studied for its potential as a therapeutic agent in various diseases. It has been shown to inhibit the activity of certain enzymes and receptors, including the enzyme PDE4 and the receptor CXCR3, both of which are involved in the inflammatory response. As such, MDL-29951 has been investigated for its potential use in the treatment of inflammatory diseases such as asthma, chronic obstructive pulmonary disease (COPD), and rheumatoid arthritis.

Propriétés

Formule moléculaire

C23H25NO6S

Poids moléculaire

443.5 g/mol

Nom IUPAC

methyl 5-[butanoyl-(2,5-dimethylphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate

InChI

InChI=1S/C23H25NO6S/c1-6-7-21(25)24(31(27,28)20-12-14(2)8-9-15(20)3)17-10-11-19-18(13-17)22(16(4)30-19)23(26)29-5/h8-13H,6-7H2,1-5H3

Clé InChI

IFAZNZOGEKHRCI-UHFFFAOYSA-N

SMILES

CCCC(=O)N(C1=CC2=C(C=C1)OC(=C2C(=O)OC)C)S(=O)(=O)C3=C(C=CC(=C3)C)C

SMILES canonique

CCCC(=O)N(C1=CC2=C(C=C1)OC(=C2C(=O)OC)C)S(=O)(=O)C3=C(C=CC(=C3)C)C

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.